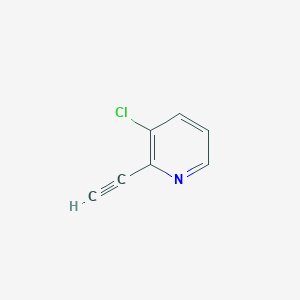

3-Chloro-2-ethynylpyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2-ethynylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN/c1-2-7-6(8)4-3-5-9-7/h1,3-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QABKLKIFASNVHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C=CC=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50539552 | |

| Record name | 3-Chloro-2-ethynylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50539552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96439-98-4 | |

| Record name | 3-Chloro-2-ethynylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96439-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-2-ethynylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50539552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Chloro 2 Ethynylpyridine and Analogues

Targeted Synthesis via Cross-Coupling Strategies

Cross-coupling reactions represent a cornerstone in the synthesis of functionalized aromatic and heteroaromatic compounds. The construction of the carbon-carbon bond between the pyridine (B92270) ring and the ethynyl (B1212043) group is efficiently achieved through various transition-metal-catalyzed reactions.

Palladium-Catalyzed Sonogashira Coupling Approaches utilizing 2,3-Dichloropyridine (B146566) or Related Halopyridines

The Sonogashira coupling reaction is a powerful and widely employed method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. rsc.org This reaction is catalyzed by a combination of a palladium complex and a copper(I) co-catalyst.

In the context of synthesizing 3-chloro-2-ethynylpyridine, 2,3-dichloropyridine serves as a suitable starting material. The differential reactivity of the halogen atoms on the pyridine ring allows for selective coupling. The C-Cl bond at the 2-position is generally more susceptible to oxidative addition to the palladium(0) catalyst compared to the C-Cl bond at the 3-position, enabling a regioselective Sonogashira coupling.

A typical synthetic protocol involves the reaction of 2,3-dichloropyridine with a protected alkyne, such as trimethylsilylacetylene, in the presence of a palladium catalyst like bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂), a copper(I) salt (e.g., CuI), and a base (e.g., triethylamine (B128534) or diisopropylamine) in a suitable solvent like THF or DMF. rsc.orgarkat-usa.org The trimethylsilyl (B98337) group serves as a protecting group for the terminal alkyne and can be readily removed under mild basic or fluoride-mediated conditions to yield the desired this compound.

The use of 3-bromo-2-chloropyridine (B150940) as a starting material has also been reported, where the more reactive C-Br bond undergoes selective Sonogashira coupling. mdpi.com

| Catalyst System | Starting Material | Alkyne | Solvent | Base | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh₃)₂Cl₂ / CuI | 2,3-Dichloropyridine | Trimethylsilylacetylene | THF | Triethylamine | RT - 60 | Moderate to Good | rsc.orgarkat-usa.org |

| Pd(PPh₃)₂Cl₂ / CuI | 3-Bromo-2-chloropyridine | Phenylacetylene | Not Specified | Not Specified | Not Specified | Moderate to Good | mdpi.com |

Alternative Transition-Metal Catalyzed Routes for Ethynylation

While palladium-based catalysts are predominant in Sonogashira couplings, other transition metals have been explored for the ethynylation of halopyridines, offering potential advantages in terms of cost, reactivity, and functional group tolerance.

Nickel-Catalyzed Ethynylation: Nickel catalysts have emerged as a cost-effective alternative to palladium for cross-coupling reactions. rsc.org Nickel complexes, often in combination with phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands, can effectively catalyze the coupling of aryl chlorides with terminal alkynes. nih.govacs.org These reactions often require specific ligands to facilitate the catalytic cycle and can be advantageous for the activation of less reactive C-Cl bonds.

Rhodium-Catalyzed Ethynylation: Rhodium catalysts have also been investigated for C-H activation and cross-coupling reactions of pyridines. chemsoc.org.cnnih.gov While less common for direct ethynylation of halopyridines, rhodium-catalyzed methods could offer alternative pathways, particularly through C-H functionalization routes on a pre-functionalized pyridine ring.

Functionalization of Pyridine Precursors for Chloro-Ethynyl Moieties

An alternative synthetic paradigm involves the sequential introduction of the chloro and ethynyl groups onto a pyridine ring. This approach allows for a modular synthesis where the substitution pattern can be precisely controlled.

Regioselective Halogenation of Ethynylpyridines

This strategy commences with a pre-synthesized ethynylpyridine, which is then subjected to a regioselective halogenation reaction. For instance, starting with 2-ethynylpyridine (B158538), a chlorinating agent can be employed to introduce a chlorine atom at the 3-position.

A notable method involves the hydrochlorination of 2-ethynylpyridines. acs.orgst-andrews.ac.uk The reaction of 2-ethynylpyridine with hydrochloric acid can lead to the formation of a pyridinium (B92312) salt, which enhances the electrophilicity of the ethynyl group. This facilitates the nucleophilic addition of the chloride ion to the alkyne, producing a 2-(2-chloroethenyl)pyridine derivative. acs.org While this functionalizes the ethynyl group, direct chlorination on the pyridine ring requires specific directing groups or reaction conditions to achieve the desired regioselectivity at the 3-position. Gold-catalyzed hydrochlorination of 2-ethynylpyridine has been shown to yield the anti-Markovnikov product. acs.org

Double Dehydrohalogenation Pathways from Dihalopyridines to Ethynyl-Substituted Pyridines

The formation of an alkyne can be achieved through a double dehydrohalogenation reaction of a vicinal or geminal dihalide. In the context of pyridine synthesis, a suitably substituted dihaloalkane attached to the pyridine ring could undergo elimination to form the ethynyl group.

This process typically involves the use of a strong base, such as sodium amide (NaNH₂) or potassium tert-butoxide (t-BuOK), to effect the two successive E2 eliminations. nih.gov For the synthesis of this compound, a hypothetical precursor could be 3-chloro-2-(1,2-dihaloethyl)pyridine. The treatment of such a precursor with a strong base would lead to the formation of the desired alkyne. However, the synthesis of the dihaloethylpyridine precursor itself would require a multi-step sequence. A patent describes the preparation of 3-chloro-2-hydrazinopyridine (B1363166) from 2,3-dichloropyridine and hydrazine (B178648) hydrate. google.com

Emerging Techniques in this compound Synthesis

The field of synthetic organic chemistry is continually evolving, with new technologies and methodologies being developed to improve efficiency, safety, and sustainability.

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation. cam.ac.uknoelresearchgroup.com The synthesis of ethynylpyridines can be adapted to flow systems, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to improved yields and purity, as well as easier scalability.

Microwave-Assisted Synthesis: Microwave irradiation has become a popular tool in organic synthesis for its ability to dramatically reduce reaction times and, in some cases, improve yields. arkat-usa.orgnih.govrsc.org The Sonogashira coupling and other transition-metal-catalyzed reactions for the synthesis of this compound and its analogs can be effectively accelerated under microwave conditions. arkat-usa.org

Application of Flow Chemistry for Enhanced Reaction Control and Scalability

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than a flask, offers substantial advantages for the synthesis of energetic or potentially hazardous compounds like ethynylpyridines. researchgate.netfu-berlin.de The key benefits include superior thermal control, enhanced safety by minimizing the volume of reactive intermediates at any given time, and simplified scalability. researchgate.netdur.ac.uk

While a dedicated flow synthesis for this compound is not extensively detailed in the literature, the successful application of flow conditions for the synthesis of its parent compound, 3-ethynylpyridine (B57287), demonstrates the viability of this approach. mdpi.com For instance, the 1,3-dipolar cycloaddition of 3-ethynylpyridine with trimethylsilyldiazomethane (B103560) to produce pyrazoles has been effectively performed in a continuous flow setup. mdpi.com This process highlights the ability of flow reactors to handle reactive intermediates and achieve high yields with short residence times. mdpi.com

A hypothetical flow synthesis of this compound, likely via a Sonogashira coupling, would involve pumping solutions of a dihalopyridine precursor and a protected acetylene (B1199291) source through a heated column packed with a supported palladium catalyst. The use of copper flow reactors has also been highlighted as an effective method for various transformations, including C-C couplings. rsc.org This setup allows for precise control over temperature, pressure, and residence time, which can dramatically reduce reaction times and improve product purity compared to batch processing. dur.ac.uk The enhanced mass and heat transfer characteristics of microreactors prevent the formation of hot spots, mitigating the risk of runaway reactions or decomposition of the thermally sensitive product. researchgate.net

The scalability of a flow process is often more straightforward than batch production. researchgate.net Increasing production volume can be achieved by either extending the operational time of the reactor or by "scaling out," which involves running multiple reactors in parallel. This avoids the complex and often non-linear challenges associated with scaling up batch reactors.

Table 1: Illustrative Flow Chemistry Parameters for Synthesis of a 3-Ethynylpyridine Analogue

This table is based on the reported synthesis of 3-(1H-pyrazol-5-yl)pyridine from 3-ethynylpyridine to illustrate typical parameters in a flow process. mdpi.com

| Parameter | Value | Purpose |

| Reactants | 3-Ethynylpyridine, Trimethylsilyldiazomethane | Starting materials for pyrazole (B372694) synthesis |

| Flow Rate | 1.33 mL/min | Controls the residence time of reactants in the reactor |

| Temperature | 100 °C | Provides the necessary activation energy for the reaction |

| Residence Time | 30 min | Ensures sufficient time for the reaction to reach completion |

| Product Yield | 62% | Demonstrates the efficiency of the flow synthesis |

Chemoenzymatic or Biocatalytic Synthetic Pathways

The direct formation of the ethynyl group on the pyridine ring using a single enzymatic step is a formidable challenge, as ethynylation is not a common transformation in known biological systems. However, a chemoenzymatic approach, which combines enzymatic and traditional chemical steps, offers a promising and sustainable alternative for synthesizing this compound and its analogues. rug.nl Such strategies leverage the high selectivity of enzymes for certain transformations under mild conditions, reducing waste and avoiding the need for complex protecting group chemistry. rug.nlacs.org

A plausible chemoenzymatic route to this compound would not involve direct enzymatic ethynylation but rather the enzymatic synthesis of a key intermediate that is then chemically converted to the final product. For example, an oxidase or a dehydrogenase enzyme could be used for the selective oxidation of a precursor like 3-chloro-2-methylpyridine (B1302946) to the corresponding aldehyde, 3-chloro-2-formylpyridine. This biocatalytic oxidation would occur under environmentally benign conditions (aqueous medium, ambient temperature) with high specificity. acs.org

Following the enzymatic synthesis and isolation of the aldehyde intermediate, a standard chemical method, such as the Corey-Fuchs or Seyferth-Gilbert homologation, would be employed to convert the formyl group into the desired ethynyl group. This multi-step process capitalizes on the strengths of both catalytic domains: the high selectivity and green credentials of biocatalysis for the initial transformation and the reliability of established organic reactions for the final functional group installation. biorxiv.org

While the direct biocatalytic synthesis of pyridine rings is known, often involving hetero-Diels-Alderase enzymes, these pathways typically assemble the ring from acyclic precursors and are not tailored for installing specific functional groups like the ethynyl moiety. nih.gov The development of chemoenzymatic cascades, where multiple enzymes operate in one pot to produce complex molecules, is a growing field. acs.org A future pathway could involve the enzymatic synthesis of a functionalized piperidine (B6355638) from a pyridine precursor, followed by chemical rearomatization and functional group manipulation. acs.org

Table 2: Proposed Chemoenzymatic Pathway for this compound

This table outlines a hypothetical multi-step synthesis combining enzymatic and chemical methods.

| Step | Reaction | Catalyst Type | Purpose |

| 1 | Oxidation of 3-chloro-2-methylpyridine | Enzyme (e.g., Oxidase) | Selective formation of 3-chloro-2-formylpyridine under mild conditions. |

| 2 | Aldehyde to Dibromo-olefin Conversion | Chemical (CBr₄, PPh₃) | Formation of the dibromo-olefin intermediate via Corey-Fuchs reaction. |

| 3 | Elimination to form Alkyne | Chemical (e.g., n-BuLi) | Conversion of the dibromo-olefin to the final this compound product. |

Mechanistic Investigations of 3 Chloro 2 Ethynylpyridine Reactivity

Alkyne Group Functionalization and Reaction Pathways

The ethynyl (B1212043) group at the C-2 position of the pyridine (B92270) ring is a site of high reactivity, primarily due to the high electron density of the carbon-carbon triple bond. This functionality allows for a range of transformations, making it a versatile handle in organic synthesis.

The carbon-carbon triple bond of the ethynyl group is susceptible to attack by nucleophiles. The pyridine ring, particularly its nitrogen atom, can influence the electrophilicity of the alkyne. Protonation or coordination of the pyridine nitrogen to a Lewis acid can enhance the electrophilic character of the ethynyl group, facilitating nucleophilic attack.

A key example of this is the hydrohalogenation of ethynylpyridines. In the presence of a hydrohalic acid, the pyridine nitrogen is protonated, forming a pyridinium (B92312) salt. This salt formation significantly increases the electrophilicity of the ethynyl group. The halide anion, acting as a nucleophile, then attacks the triple bond. The proximity of the counteranion to the ethynyl group facilitates this addition. For 2-ethynylpyridine (B158538), this process has been shown to produce 2-(2-haloethenyl)pyridines in high yields. wikipedia.org While direct studies on 3-chloro-2-ethynylpyridine are not as prevalent, similar reactivity is expected, with the chloro substituent potentially influencing the regioselectivity of the addition.

The addition of other nucleophiles, such as amines and thiols, to activated alkynes is also a well-established reaction class. nih.govpearson.comlibretexts.org In the case of this compound, the ethynyl group, activated by the electron-withdrawing nature of the pyridine ring, can undergo nucleophilic addition by these species. For instance, the reaction with a primary amine would be expected to initially form an enamine, which could then tautomerize to the more stable imine. pearson.comlibretexts.orglibretexts.orgpressbooks.pub Similarly, the addition of a thiol would lead to the formation of a vinyl sulfide. The reaction conditions, such as the presence of a base or a catalyst, can significantly influence the rate and outcome of these reactions.

Table 1: Examples of Nucleophilic Additions to Activated Alkynes

| Nucleophile | Product Type | Reaction Conditions |

|---|---|---|

| Halide (e.g., Cl⁻, Br⁻) | Vinyl halide | Acidic (e.g., HCl, HBr) |

| Primary Amine (R-NH₂) | Imine (via enamine intermediate) | Typically base-catalyzed |

| Thiol (R-SH) | Vinyl sulfide | Can be base-catalyzed |

The ethynyl group of this compound is an excellent dipolarophile for cycloaddition reactions, particularly 1,3-dipolar cycloadditions. The most prominent example of this is the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne to form a 1,2,3-triazole. This reaction is a cornerstone of "click chemistry" due to its high efficiency, selectivity, and biocompatibility. fishersci.se

The thermal Huisgen cycloaddition can lead to a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles). However, the use of a copper(I) catalyst (CuAAC) directs the reaction to exclusively yield the 1,4-disubstituted triazole. youtube.com Conversely, a ruthenium catalyst (RuAAC) selectively produces the 1,5-disubstituted triazole. fishersci.se The mechanism of the copper-catalyzed reaction is believed to involve the formation of a copper acetylide intermediate, which then reacts with the azide. The ruthenium-catalyzed reaction is thought to proceed through a different pathway involving a ruthenacycle intermediate. fishersci.se For this compound, these cycloadditions would lead to the formation of (3-chloro-2-pyridyl)-substituted triazoles, which are of interest in medicinal chemistry and materials science.

Beyond the azide-alkyne cycloaddition, the ethynyl group can also participate in other types of cycloadditions, such as the Diels-Alder reaction, where it can act as a dienophile. wikipedia.orgmasterorganicchemistry.comyoutube.comkhanacademy.org In a Diels-Alder reaction, the ethynyl group would react with a conjugated diene to form a substituted cyclohexadiene derivative. The reactivity of the dienophile in a Diels-Alder reaction is enhanced by the presence of electron-withdrawing groups. The pyridine ring, being electron-withdrawing, would therefore activate the ethynyl moiety of this compound for this type of transformation.

Table 2: Catalyst Influence on Azide-Alkyne Cycloaddition Regioselectivity

| Catalyst | Predominant Regioisomer |

|---|---|

| None (Thermal) | Mixture of 1,4- and 1,5- |

| Copper(I) | 1,4-disubstituted |

| Ruthenium | 1,5-disubstituted |

The terminal hydrogen of the ethynyl group in this compound is weakly acidic and can be removed by a strong base to form an acetylide. This acetylide is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions. Furthermore, the alkynyl C-H bond can be directly activated by transition metal complexes, a process central to many catalytic cycles in organometallic chemistry. wikipedia.org

Palladium- and rhodium-catalyzed C-H activation reactions are powerful tools for the functionalization of otherwise inert C-H bonds. rsc.orgnih.govmdpi.combeilstein-journals.orgnih.govrsc.orgrsc.org In the context of this compound, the alkynyl C-H bond is a prime candidate for such activation. For instance, in the Sonogashira coupling, a palladium catalyst, in the presence of a copper co-catalyst and a base, facilitates the coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org In a reaction involving this compound as the alkyne component, the palladium catalyst would facilitate the oxidative addition to the halide, and the copper would activate the alkyne C-H bond, leading to the formation of a new carbon-carbon bond.

Direct C-H activation without the need for a pre-functionalized halide is also possible. Rhodium(III) catalysts, for example, are known to catalyze the C-H activation of heterocycles. nih.govmdpi.comrsc.orgrsc.orgnih.gov The pyridine nitrogen in this compound can act as a directing group, guiding the metal catalyst to the ortho C-H bond, which in this case is the alkynyl C-H. This would form a metallacyclic intermediate that could then react with various coupling partners.

Pyridine Ring Reactivity and Substitution Chemistry

The chloro group at the C-3 position of the pyridine ring can be displaced by nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. fishersci.seyoutube.comnih.govlumenlearning.comnih.govlibretexts.orglibretexts.orgyoutube.comnih.gov The pyridine ring is inherently more reactive towards nucleophilic attack than benzene due to the electron-withdrawing effect of the nitrogen atom. This effect is most pronounced at the C-2 and C-4 positions. youtube.com

In this compound, the chloro substituent is at the C-3 position, which is generally less activated towards SNAr compared to the C-2 and C-4 positions. However, the presence of the electron-withdrawing ethynyl group at the adjacent C-2 position is expected to enhance the electrophilicity of the C-3 carbon, thereby facilitating nucleophilic attack. The SNAr mechanism typically proceeds through a two-step addition-elimination pathway, involving the formation of a negatively charged Meisenheimer complex intermediate. libretexts.orglibretexts.org The stability of this intermediate is crucial for the reaction to proceed. The electron-withdrawing ethynyl group can help to stabilize the negative charge in the Meisenheimer complex formed upon nucleophilic attack at C-3.

A variety of nucleophiles can be employed in these reactions, including alkoxides, amines, and thiols, leading to the corresponding substituted pyridine derivatives. The reaction conditions, such as temperature and the nature of the solvent and base, play a significant role in the outcome of these substitutions.

In reactions where multiple reaction sites are available, the control of regioselectivity and stereoselectivity is of paramount importance. For this compound, this is particularly relevant in reactions that could potentially involve both the alkyne and the chloro-substituted pyridine ring.

For instance, in a Sonogashira coupling with a dihalo-substituted coupling partner, the regioselectivity of the coupling would depend on the relative reactivity of the two halogen atoms. rsc.orgnih.govrsc.orgelsevierpure.com Similarly, if this compound were to act as the halide partner in a Sonogashira coupling (reacting at the C-Cl bond), the choice of catalyst and ligands could influence the efficiency of the reaction at the C-3 position. The regioselectivity in Sonogashira couplings is often governed by a combination of electronic and steric factors. rsc.orgrsc.orgelsevierpure.com

In cycloaddition reactions, the regioselectivity is determined by the electronic properties of both the dipole and the dipolarophile. The substitution pattern on the pyridine ring of this compound will influence the orbital energies and coefficients of the alkyne, thus directing the orientation of the incoming dipole.

Stereoselectivity becomes a key consideration when new chiral centers are formed during a reaction. For example, in a nucleophilic addition to the alkyne that results in the formation of a new stereocenter on the resulting vinyl group, the approach of the nucleophile can be influenced by the steric and electronic environment created by the substituted pyridine ring, potentially leading to a preference for one stereoisomer over the other. researchgate.netdiva-portal.org

Metal-Ligand Coordination Chemistry and Reactivity

The coordination chemistry of this compound is dictated by its two primary reactive sites: the nitrogen atom of the pyridine ring, which acts as a classic N-donor, and the carbon-carbon triple bond of the ethynyl group, which can interact with metal centers through π-coordination or undergo further transformations. The presence of an electron-withdrawing chloro substituent at the 3-position modulates the electronic properties of the pyridine ring, influencing its coordination behavior.

While extensive research specifically on this compound is limited, the reactivity of the closely related 2-ethynylpyridine provides significant insight into its coordination chemistry with various transition metals.

Copper(I): Copper(I) complexes with pyridine-based ligands exhibit a wide range of structural motifs, including mononuclear, binuclear, and polymeric chain structures. nih.gov For ligands containing both N-donor and π-systems, coordination can lead to materials with interesting photophysical properties. rsc.org With 2-alkylsulfanyl)pyrimidine ligands, copper(I) iodide forms coordination polymers where the ligand can act as a bridging unit, resulting in enhanced luminescence compared to complexes with monodentate coordination. rsc.org This suggests that this compound could form stable complexes with copper(I), potentially acting as a bridging ligand through both the pyridine nitrogen and the ethynyl group, leading to polynuclear structures.

Rhenium(I): Rhenium(I) tricarbonyl complexes are of significant interest due to their photophysical and catalytic properties. acs.org They typically form stable, distorted octahedral complexes with bidentate N,N-donor ligands. acs.orgmdpi.com The standard precursor, [Re(CO)₅Cl], reacts with polypyridyl ligands to form complexes of the type fac-[Re(CO)₃(L)Cl]. mdpi.comnih.gov In these structures, the three carbonyl ligands occupy one face of the octahedron. acs.org It is well-established that 2-ethynylpyridine derivatives can be used to synthesize more complex pyridyl-triazole ligands, which readily coordinate to the Re(I) tricarbonyl core. acs.org This indicates a high potential for this compound to act as a ligand for Rhenium(I), forming stable octahedral complexes.

Mercury(II): Mercury(II) halides form a variety of complexes with pyridine ligands, including mononuclear tetrahedral structures and one- or two-dimensional coordination polymers involving halide bridges. rsc.org The coordination geometry around the Hg(II) center is often asymmetric. rsc.org Studies on related pyridinium ylide ligands show that coordination to Hg(II) can occur through the ylidic carbon, leading to binuclear complexes with halide bridges. nih.gov This versatility suggests that this compound would readily coordinate to mercury(II) centers, likely through the pyridine nitrogen, to form stable complexes.

Osmium and Ruthenium: The reactivity of 2-ethynylpyridine with triosmium and triruthenium carbonyl clusters has been investigated in detail, revealing complex transformations. researchgate.netnih.govnih.gov

Reaction with the triosmium cluster [H₂Os₃(CO)₁₀] results in multiple products arising from two primary pathways:

Direct addition: The Os-H bond adds across the ethynyl C≡C triple bond. nih.gov

C-H bond activation: The terminal acetylenic C-H bond is activated, leading to the formation of a metal-carbon σ-bond. nih.gov

In contrast, the reaction with the triruthenium cluster [Ru₃(CO)₁₂] is dominated by the C-C bond coupling of two or three 2-ethynylpyridine molecules. nih.gov This process leads to the formation of larger, functionalized pyridyl ligands coordinated to the ruthenium cluster, demonstrating a facile alkyne insertion pathway. researchgate.netnih.gov These studies highlight the rich and varied reactivity of the ethynylpyridine scaffold with osmium and ruthenium clusters, going beyond simple N-coordination to involve the alkyne group in complex bond-forming and bond-breaking steps. researchgate.net

| Metal Cluster | Reactant Ligand | Primary Reaction Pathway(s) | Resulting Complex Type | Reference |

|---|---|---|---|---|

| [H₂Os₃(CO)₁₀] | 2-Ethynylpyridine | Os-H addition across C≡C; Acetylenic C-H activation | Metalated alkenyl and acetylide clusters | researchgate.netnih.gov |

| [Ru₃(CO)₁₂] | 2-Ethynylpyridine | C-C bond coupling of alkyne units | Clusters with metalated, coupled pyridyl-diene/triene ligands | researchgate.netnih.gov |

Direct evidence for the use of this compound as a primary ligand in reported catalytic cycles is not prominent in the literature. However, its structural motifs are integral to ligands used in catalysis. The pyridine-alkyne framework is a valuable building block for synthesizing more elaborate ligand systems, such as functionalized triazoles, which have shown utility in catalysis.

For instance, pyridine-appended triazole-based phosphine (B1218219) ligands, which can be synthesized from ethynylpyridine precursors, form palladium(II) and platinum(II) complexes. These complexes have demonstrated excellent catalytic activity in reactions like the α-alkylation of acetophenone derivatives. The combination of the soft phosphine donor and the pyridine nitrogen allows for versatile coordination modes (e.g., P,N-chelation) that are crucial for catalytic performance.

Furthermore, the general class of pyridine derivatives is widely used as ancillary or co-ligands that modulate the electronic and steric properties of a catalytic metal center. They can influence the reactivity and selectivity of catalytic transformations, such as in iron-catalyzed oxidation reactions.

The structure of this compound offers several features that are key to ligand design and understanding structure-reactivity relationships.

Dual Coordination Potential: The molecule possesses a hard N-donor (pyridine) and a soft π-system (alkyne). This allows for multiple modes of coordination. It can act as a simple monodentate N-donor, a bridging ligand through both nitrogen and the alkyne, or the alkyne can undergo insertion or coupling reactions, as seen with ruthenium clusters. researchgate.netnih.gov This versatility is a desirable trait in ligand design for constructing complex coordination architectures and catalysts.

Electronic Tuning: The chloro group at the 3-position is electron-withdrawing, which reduces the basicity of the pyridine nitrogen. This weakening of the N-donor character can influence the strength of the metal-ligand bond and, consequently, the stability and reactivity of the resulting complex. In a catalytic cycle, tuning the electronic properties of the ligand in this way can modulate the activity of the metal center.

Reactive Alkyne Group: The ethynyl group is not merely a coordinating spectator. As demonstrated in its reactions with osmium and ruthenium clusters, it is a site of significant reactivity. researchgate.net The propensity for the alkyne to undergo C-H activation or C-C coupling provides a pathway to more complex, multidentate ligands in situ. This reactivity is a powerful tool in ligand design, allowing for the generation of complex structures from simple precursors. The specific reaction pathway—be it addition, activation, or coupling—is highly dependent on the nature of the metal center, its oxidation state, and the other ligands present, showcasing a clear structure-reactivity correlation. researchgate.netnih.gov

Advanced Applications in Chemical Synthesis and Materials Science

Role as a Building Block in Complex Molecule Synthesis

3-Chloro-2-ethynylpyridine is a pivotal precursor in the synthesis of complex organic molecules. Its reactive ethynyl (B1212043) group and the chlorine-substituted pyridine (B92270) ring allow for sequential, controlled modifications, making it an invaluable tool for medicinal and synthetic chemists. smolecule.com

The compound serves as a foundational scaffold for generating a diverse library of pyridine derivatives. The chlorine atom at the 3-position can be displaced through nucleophilic substitution reactions, allowing for the introduction of various functional groups. smolecule.com Simultaneously, the ethynyl group at the 2-position is a prime handle for carbon-carbon bond-forming reactions, most notably the Sonogashira cross-coupling. smolecule.comsmolecule.com This reaction enables the attachment of a wide range of aryl or alkenyl groups, significantly expanding the complexity and diversity of the pyridine scaffold. smolecule.com These transformations are crucial for building novel chemical entities with potential applications in pharmaceuticals and agrochemicals. smolecule.com

Table 1: Key Reactions for Pyridine Scaffold Diversification

| Reaction Type | Reactive Site | Reagents/Catalysts | Resulting Structure |

|---|---|---|---|

| Nucleophilic Substitution | Chlorine at C-3 | Nucleophiles (e.g., amines, thiols) | Functional group introduced at the 3-position. smolecule.com |

| Sonogashira Coupling | Ethynyl group at C-2 | Aryl/Alkenyl halides, Palladium & Copper catalysts, Base | Extended conjugated system via C-C bond formation. smolecule.comsmolecule.com |

The ethynyl group of this compound is an excellent dienophile and dipolarophile, enabling its participation in cycloaddition reactions to form other heterocyclic systems. smolecule.com

Pyrazoles: The synthesis of pyrazoles, a class of five-membered nitrogen-containing heterocycles, can be achieved through the [3+2] cycloaddition of the alkyne functionality with diazo compounds. mdpi.comchim.it Another prominent method involves the cyclocondensation reaction between a 1,3-dielectrophile (which can be derived from the ethynyl group) and a hydrazine (B178648) derivative. chim.itbeilstein-journals.org By reacting this compound with reagents like N-tosylhydrazones, substituted 2-(pyrazol-3-yl)pyridines can be synthesized, embedding the pyrazole (B372694) core into a larger, functionalized pyridine structure. rsc.org

Triazoles: The most notable reaction for synthesizing triazoles from this compound is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). smolecule.comnih.gov This highly efficient and regioselective "click" reaction involves the coupling of the terminal alkyne with an organic azide (B81097) to exclusively form the 1,4-disubstituted 1,2,3-triazole isomer. organic-chemistry.org This method is exceptionally robust and has broad applications due to its simplicity and high yield. chemie-brunschwig.chsci-hub.se The resulting pyridyl-triazole structures are significant in medicinal chemistry and materials science. nih.gov

Catalysis and Organometallic Chemistry Applications

Beyond its role as a structural component, this compound and its derivatives are actively involved in the field of catalysis and organometallic chemistry.

The pyridine nitrogen and the products derived from the ethynyl group can act as ligands, coordinating with transition metals to form catalytically active complexes. For instance, after conversion to a 1,2,3-triazole via click chemistry, the resulting pyridyl-triazole scaffold serves as an effective "keystone ligand" for complexation with transition metals. rsc.org Ligands such as 2,6-bis(1,2,3-triazol-4-yl)pyridines, which can be synthesized from derivatives of ethynylpyridine, are used in catalysis. rsc.org Furthermore, 2-ethynylpyridine (B158538) itself has been shown to react directly with metal clusters of osmium and ruthenium, demonstrating its capacity to act as a ligand in organometallic complexes. researchgate.net

Interestingly, ethynylpyridines can play a dual role in CuAAC reactions, acting not only as a substrate but also as a reaction promoter. Research has shown that a catalytic amount of 2-ethynylpyridine can significantly accelerate the copper(I) chloride-catalyzed reaction between various azides and alkynes in water. organic-chemistry.org This promotional effect is attributed to the ability of the 2-pyridyl and alkynyl groups to form a highly active complex with the copper catalyst, enhancing its efficiency. organic-chemistry.org This suggests that this compound could similarly function to promote click reactions, making it a valuable component in designing efficient catalytic systems. organic-chemistry.orgorganic-chemistry.org

Development of Advanced Materials

The structural features of this compound make it a valuable monomer and building block for the synthesis of advanced functional materials.

The presence of the ethynyl group allows for its use in the creation of functionalized polymers and materials with tailored electronic or optical properties, such as conductivity or luminescence. smolecule.comsmolecule.com Specifically, ethynylpyridines can undergo polymerization to form polyacetylenes. ksiec.or.kracs.org The in-situ quaternization polymerization of 2-ethynylpyridine using agents like iron (III) chloride yields ionic conjugated polymer composites. ksiec.or.kr These materials are of interest in the field of molecular electronics. smolecule.com Furthermore, incorporating the this compound unit into larger molecular structures can lead to materials exhibiting properties like thermochromism (color change with temperature) and photochromism (color change with light). smolecule.com Its derivatives are also explored as building blocks for OLED materials and other functional polymers. evitachem.combldpharm.com

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-(pyrazol-3-yl)pyridines |

| 1,2,3-triazole |

| Pyrazole |

| N-tosylhydrazone |

| 2,6-bis(1,2,3-triazol-4-yl)pyridine |

| 2-ethynylpyridine |

| Iron (III) chloride |

Precursors for Conjugated Polymers and Oligomers with Tunable Electronic Properties

This compound is a promising monomer for the synthesis of conjugated polymers and oligomers due to its inherent bifunctionality. The terminal alkyne (ethynyl group) and the chloro-substituent on the pyridine ring serve as reactive handles for various polymerization reactions.

The ethynyl group is particularly amenable to carbon-carbon bond-forming reactions, which are fundamental to creating the π-conjugated backbones of these polymers. Transition-metal catalyzed cross-coupling reactions, such as the Sonogashira coupling, are widely employed to polymerize monomers containing terminal alkynes with aryl halides. In this context, this compound could be copolymerized with a variety of dihaloarenes to produce poly(arylene ethynylene)s. Another significant method is click polymerization, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which can be used to synthesize novel triazole-containing conjugated polymers. chula.ac.th

The electronic properties of polymers derived from this monomer can be systematically tuned. nih.gov The pyridine ring itself is an electron-deficient unit, and the addition of a chlorine atom further enhances this electron-withdrawing nature. Incorporating this electron-poor moiety into a polymer backbone can lower the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). By carefully selecting comonomers—whether electron-rich or electron-poor—the band gap of the resulting polymer can be precisely engineered. 20.210.105 This tunability is critical for optimizing materials for specific electronic applications. For instance, alternating electron-donating and electron-accepting units along the polymer chain is a common strategy to create materials with low band gaps for organic electronics. kennesaw.edu

| Polymerization Method | Description | Relevance to this compound |

| Sonogashira Coupling | A cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. | The ethynyl group can react with various di- or polyhalogenated aromatic compounds to form a rigid, conjugated polymer backbone. |

| Click Polymerization (CuAAC) | A copper(I)-catalyzed reaction between an alkyne and an azide to form a 1,2,3-triazole ring. chula.ac.th | The ethynyl group can be polymerized with diazide monomers to yield polymers containing triazole units in the main chain. |

| Decarbonylative Polyaddition | A rhodium-catalyzed reaction between diyne monomers and aroyl chlorides to form poly(arylene chlorovinylene)s. rsc.org | The ethynyl functionality is suitable for this type of polyaddition, creating highly substituted conjugated polymers. |

| Activation Polymerization | Polymerization of ethynylpyridines initiated by an activating agent (e.g., alkyl halides, acyl chlorides) without a separate catalyst. deepdyve.comresearchgate.net | The pyridine nitrogen can be quaternized, activating the adjacent ethynyl group for nucleophilic attack and subsequent polymerization. deepdyve.com |

Construction of Supramolecular Assemblies, Coordination Polymers, and Metal-Organic Frameworks

The field of supramolecular chemistry relies on non-covalent interactions to construct large, well-ordered structures from smaller molecular components. nih.gov this compound possesses the necessary features to act as a versatile building block, or ligand, in the self-assembly of coordination-driven structures like coordination polymers and metal-organic frameworks (MOFs). evitachem.com

The primary interaction site for metal coordination is the lone pair of electrons on the pyridine nitrogen atom, which acts as a Lewis base. mdpi.com This directional and predictable metal-ligand bonding is a cornerstone of designing supramolecular architectures. nih.gov The rigid, linear geometry of the ethynyl group makes it an excellent spacer or strut, enabling the extension of the resulting framework in one or more dimensions. cmu.edu

| Component | Role in Supramolecular Assembly | Specific Function of this compound |

| Metal Ion | Acts as a coordination center or "node," connecting multiple organic ligands. nih.gov | The pyridine nitrogen coordinates to the metal ion. |

| Organic Ligand | Acts as a "linker" or "strut" that bridges metal centers. berkeley.edu | This compound serves as a rigid, directional linker. |

| Coordination Bond | Strong, directional interaction between the metal ion and the ligand. nih.gov | Forms between the metal center and the pyridine nitrogen. |

| Secondary Interactions | Weaker forces like hydrogen bonding, π-π stacking, and halogen bonding that stabilize the overall structure. nih.govresearchgate.net | The aromatic ring can participate in π-π stacking, and the chlorine atom can engage in halogen bonding. |

Integration into Optoelectronic and Molecular Electronic Systems (e.g., molecular wires, luminescent materials)

The unique electronic structure of this compound makes it a valuable component for materials used in optoelectronics and molecular electronics. These fields aim to utilize molecules as active components in devices for light emission, sensing, and information processing.

Molecular Wires: Molecular wires are conjugated molecules designed to conduct electrical current over nanometer-scale distances. researchgate.net Oligo(phenylene-ethynylene)s are a classic example, where aromatic rings are linked by acetylene (B1199291) units to create a highly conjugated, rod-like structure. researchgate.net this compound can be incorporated as a monomer into such oligomers. The ethynyl-pyridine linkage maintains π-conjugation along the molecular axis, which is essential for charge transport. dur.ac.uk The presence of the pyridine ring and the chloro-substituent modifies the electronic landscape of the wire, which can be used to tune its conductance and energy levels to better match the Fermi level of metal electrodes for efficient charge injection. researchgate.net

Luminescent Materials: The compound is also a key building block for luminescent materials, particularly heavy metal complexes. ucla.edu Organometallic complexes of platinum(II), iridium(III), and lanthanides like europium(III) are known for their strong luminescence, which arises from phosphorescence. ucla.edumdpi.com In these systems, this compound can act as a ligand. The conjugated π-system of the ligand, known as a chromophore, absorbs light energy efficiently and transfers it to the metal center, which then emits light of a specific color (a process called the "antenna effect"). mdpi.com The high luminescence quantum yields of such complexes make them suitable for use in Organic Light-Emitting Diodes (OLEDs). ucla.edu The chloro-substituent can be used to fine-tune the emission properties; for example, its electron-withdrawing character can alter the energy of the emissive triplet state, leading to shifts in the color of the emitted light. nih.gov Platinum(II) complexes bearing ethynylpyridine ligands have been shown to exhibit interesting photophysical properties, including vapoluminescence, where their light emission changes upon exposure to organic vapors. nih.gov

| Application | Role of this compound | Key Structural Features |

| Molecular Wires | Monomeric unit in a conjugated oligomer. researchgate.netdur.ac.uk | The ethynyl group provides a rigid, conjugated linker. The pyridine and chloro groups tune electronic properties. |

| Luminescent Materials (e.g., for OLEDs) | Chromophoric ligand in a metal complex. ucla.edunih.gov | The conjugated system acts as an "antenna" to absorb and transfer energy. The pyridine nitrogen coordinates to the metal. |

| Vapoluminescent Sensors | Ligand in a platinum(II) complex whose solid-state emission is sensitive to vapors. nih.gov | The ethynylpyridine ligand contributes to the formation of specific crystal packing that can be perturbed by analyte molecules. |

Computational and Theoretical Studies of 3 Chloro 2 Ethynylpyridine

Electronic Structure Calculations (e.g., DFT, Ab Initio Methods)

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to determine optimized geometry, molecular orbital energies, and the distribution of electron density. rsc.orgdtu.dk

For 3-Chloro-2-ethynylpyridine, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), would be performed to predict key structural and electronic parameters. The resulting data would typically be presented in tables.

Table 5.1.1: Hypothetical Calculated Geometric Parameters for this compound This table is for illustrative purposes only, as specific data is not available.

| Parameter | Value |

|---|---|

| C-Cl Bond Length (Å) | Data not available |

| C≡C Bond Length (Å) | Data not available |

| C-H (ethynyl) Bond Length (Å) | Data not available |

| Pyridine (B92270) Ring Bond Angles (°) | Data not available |

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO-LUMO energy gap provides insight into the molecule's chemical reactivity, kinetic stability, and electronic excitation properties. nih.gov The electron-withdrawing nature of the chlorine atom and the pyridine nitrogen, combined with the π-system of the ethynyl (B1212043) group, would significantly influence these frontier orbitals.

Table 5.1.2: Hypothetical Calculated Electronic Properties for this compound This table is for illustrative purposes only, as specific data is not available.

| Property | Value |

|---|---|

| HOMO Energy (eV) | Data not available |

| LUMO Energy (eV) | Data not available |

| HOMO-LUMO Gap (eV) | Data not available |

| Dipole Moment (Debye) | Data not available |

Reaction Mechanism Elucidation through Quantum Chemical Simulations

Quantum chemical simulations are powerful tools for mapping the potential energy surfaces of chemical reactions. These simulations can identify transition states, intermediates, and determine activation energies, thereby elucidating reaction mechanisms. mdpi.com

For this compound, mechanistic studies could explore reactions such as cycloadditions, hydrohalogenations, or cross-coupling reactions. For instance, in the hydrohalogenation of 2-ethynylpyridines, studies have shown that the pyridine nitrogen first forms a pyridinium (B92312) salt, which enhances the electrophilicity of the ethynyl group and facilitates nucleophilic attack by the halide. acs.org A similar mechanism could be investigated for the 3-chloro-2-ethynyl isomer, with computational modeling used to calculate the energy barriers for different potential pathways and predict the regiochemical outcome.

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

Computational methods can predict how a molecule will react. The positions of the chloro and ethynyl groups on the pyridine ring are expected to create a unique reactivity profile for this compound. The chlorine at the 3-position and the ethynyl group at the 2-position (ortho to the nitrogen) would influence the electron density around the ring.

Studies on related isomers show that the position of the chloro substituent is critical; 2-chloro derivatives often exhibit higher reactivity in nucleophilic aromatic substitution compared to 3-chloro analogues because the nitrogen's electron-withdrawing effect is more pronounced at the ortho and para positions. Conversely, studies on the hydrohalogenation of ethynylpyridines have shown that 3-ethynylpyridine (B57287) can be inert under conditions where 2- and 4-ethynylpyridine (B1298661) react, suggesting the position of the alkyne is also crucial. acs.org

For this compound, theoretical calculations could predict the most likely sites for electrophilic and nucleophilic attack. For reactions like the azide-alkyne cycloaddition, DFT calculations could be used to predict the regioselectivity (i.e., the formation of 1,4- vs. 1,5-disubstituted triazoles) by comparing the activation energies of the competing pathways. rsc.org

Analysis of Non-Covalent Interactions and Intermolecular Forces

Non-covalent interactions, such as hydrogen bonding, halogen bonding, and π-π stacking, govern the supramolecular assembly of molecules in the solid state and their interactions with biological targets. researchgate.net The structure of this compound, with its chlorine atom (a potential halogen bond donor), pyridine nitrogen (a hydrogen bond acceptor), and the π-system of the ethynyl and aromatic groups, suggests a rich variety of possible non-covalent interactions.

Computational analysis, often complementing X-ray crystallography data, can quantify the strength and nature of these interactions. nih.gov For example, Quantum Theory of Atoms in Molecules (QTAIM) analysis could be used to identify bond critical points and characterize the interactions. While no specific crystal structure or interaction analysis for this compound is available, studies on complexes of 3-chloropyridine (B48278) have detailed the role of C-H···Cl, C-H···π, and π-π stacking interactions in their crystal packing.

Ligand Field Theory and Bonding Analysis in Metal Complexes

The pyridine nitrogen and the ethynyl group make this compound a potentially interesting ligand for coordination with metal centers. Ligand Field Theory (LFT) and Molecular Orbital (MO) theory are used to describe the electronic structure and bonding in the resulting metal complexes. dacollege.orglibretexts.orgdalalinstitute.com These theories explain how the d-orbitals of the metal ion are affected by the electric field of the ligands, leading to a splitting of their energies. shivajicollege.ac.inresearchgate.net

In a hypothetical complex, this compound could coordinate to a metal through the pyridine nitrogen (a σ-donor) and/or the ethynyl π-system (a π-donor or acceptor). DFT calculations are frequently used to analyze the bonding in such complexes. researchgate.netresearchgate.net Natural Bond Orbital (NBO) or other population analyses can quantify the donor-acceptor interactions between the ligand and the metal. The analysis would reveal the contributions of σ-donation from the nitrogen lone pair and any π-backbonding into the pyridine π* orbitals, providing a detailed picture of the metal-ligand bond. nih.gov

Analytical Methodologies for Structural and Mechanistic Characterization

Advanced Spectroscopic Analysis

Spectroscopic methods are fundamental in determining the precise arrangement of atoms and functional groups within the 3-Chloro-2-ethynylpyridine molecule.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are primary tools for structural confirmation. In ¹H NMR, the protons on the pyridine (B92270) ring and the acetylenic proton exhibit characteristic chemical shifts. For related ethynylpyridines, pyridine protons typically appear in the δ 8.5–9.0 ppm range, while the ethynyl (B1212043) proton resonates around δ 3.0–3.5 ppm. ¹³C NMR provides information on the carbon skeleton, with aromatic carbons observed between δ 120–150 ppm and the sp-hybridized ethynyl carbons appearing at approximately δ 70–85 ppm. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH, CH₂, and CH₃ groups, confirming the absence of methylene (B1212753) and methyl groups in the parent molecule. For instance, in a study of 2-(2-chloro-2-phenylethenyl)pyridine, a structurally related compound, detailed ¹H and ¹³C NMR data were crucial for its characterization. nih.gov

Vibrational Spectroscopy (IR and Raman): Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule, providing direct evidence for the presence of specific functional groups. The characteristic C≡C stretching vibration of the ethynyl group is expected to appear around 2100 cm⁻¹. The C-Cl stretching frequency is typically observed in the lower frequency region of the spectrum, around 550 cm⁻¹. rsc.org In a study on a poly(2-ethynylpyridine)-iron(III) chloride composite, the disappearance of the acetylenic ≡C-H stretching band at 3293 cm⁻¹ and the C≡C stretching band at 2110 cm⁻¹ in the FT-IR spectrum confirmed the polymerization of the ethynyl group. ksiec.or.kr

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which confirms the elemental composition of the molecule. nih.gov The mass spectrum would show a molecular ion peak [M]⁺ and/or a protonated molecular ion peak [M+H]⁺ corresponding to its molecular formula, C₇H₄ClN. nih.gov The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a key feature in the mass spectrum, aiding in the identification of the compound.

Table 1: Spectroscopic Data for Ethynylpyridine Derivatives

| Spectroscopic Technique | Functional Group | Characteristic Signal Range |

|---|---|---|

| ¹H NMR | Pyridine Protons | δ 8.5–9.0 ppm |

| ¹H NMR | Ethynyl Proton | δ 3.0–3.5 ppm |

| ¹³C NMR | Aromatic Carbons | δ 120–150 ppm |

| ¹³C NMR | sp-hybridized Ethynyl Carbons | δ 70–85 ppm |

| IR Spectroscopy | C≡C stretch | ~2100 cm⁻¹ |

| IR Spectroscopy | C-Cl stretch | ~550 cm⁻¹ rsc.org |

X-ray Crystallography for Solid-State Structure Determination

Chromatographic and Hyphenated Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for determining the purity of the compound, often aiming for a purity level greater than 98% for research and development purposes.

Gas Chromatography (GC): For volatile compounds like this compound, GC can be an effective technique for purity analysis. Some commercial suppliers specify a purity of >98.0% as determined by GC. apicalscientific.com

Column Chromatography: This technique is frequently used for the purification of this compound and its derivatives after synthesis. rsc.org A common approach involves using silica (B1680970) gel as the stationary phase and a gradient of solvents, such as hexane (B92381) and ethyl acetate, as the mobile phase. rsc.org

Hyphenated Techniques (LC-MS, GC-MS): The coupling of liquid or gas chromatography with mass spectrometry provides a powerful tool for both separation and identification of components in a mixture. These techniques are invaluable for monitoring the progress of reactions involving this compound.

Electrochemical Characterization for Redox Behavior

Cyclic voltammetry is a key electrochemical technique used to investigate the redox properties of molecules. Studies on related thienonaphthopyridines have utilized cyclic voltammetry to examine their oxidation potentials. rsc.orgrsc.org The electrochemical behavior of poly(2-ethynylpyridine) composites has also been characterized using this method, revealing information about their stability and redox processes. ksiec.or.krkoreascience.kr For this compound, cyclic voltammetry could be used to determine its oxidation and reduction potentials, providing insight into its electronic structure and its potential applications in materials science, such as in the development of conductive polymers or electronic devices. smolecule.com Research on bisosmabenzenes bridged by diisocyanides has also employed electrochemical studies to investigate the interaction between metal centers. acs.org

Thermal Analysis for Stability and Phase Transitions

Thermal analysis techniques are employed to study the stability of this compound at different temperatures and to observe any phase transitions.

Melting Point Analysis: The melting point is a fundamental physical property used to assess the purity of a solid compound. A sharp melting point range typically indicates a high degree of purity.

While specific data from techniques like Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) for this compound are not detailed in the provided search results, these methods would be crucial for determining its decomposition temperature and identifying any solid-state phase transitions. This information is vital for understanding the material's thermal stability and for defining safe handling and storage conditions.

Table 2: Analytical Techniques and Their Applications for this compound

| Analytical Technique | Application |

|---|---|

| High-Resolution NMR | Structural Elucidation |

| Vibrational Spectroscopy | Functional Group Identification |

| Mass Spectrometry | Molecular Weight Determination |

| X-ray Crystallography | Solid-State Structure Confirmation |

| HPLC/GC | Purity Assessment |

| Column Chromatography | Purification |

| Cyclic Voltammetry | Redox Behavior Analysis |

| Thermal Analysis | Stability and Phase Transition Studies |

Q & A

Basic Research Questions

Q. What safety protocols are recommended for handling 3-Chloro-2-ethynylpyridine in laboratory settings?

- Methodological Answer :

- Use personal protective equipment (PPE), including gloves, lab coats, and safety goggles, to avoid skin/eye contact .

- Conduct reactions involving toxic intermediates in a fume hood or glovebox .

- Segregate waste into designated containers and dispose via certified hazardous waste management services .

Q. What synthetic routes are commonly used to prepare this compound?

- Methodological Answer :

- Sonogashira Coupling : React 3-chloro-2-iodopyridine with terminal alkynes (e.g., ethynyltrimethylsilane) under palladium catalysis.

- Post-Functionalization : Introduce ethynyl groups via deprotection of silylated intermediates (e.g., using TBAF) .

- Key Considerations : Optimize catalyst loading (e.g., Pd(PPh₃)₄) and reaction temperature (80–100°C) to minimize side reactions.

Q. Which spectroscopic techniques are effective for characterizing this compound?

- Methodological Answer :

- FT-IR/Raman : Identify ethynyl (C≡C) stretches (~2100–2260 cm⁻¹) and chloro-substituted pyridine vibrations .

- NMR : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., δ ~150 ppm for C-Cl in ¹³C NMR).

- X-ray Crystallography : Resolve crystal packing and bond angles for structural validation .

Q. How should this compound be stored to ensure stability?

- Methodological Answer :

- Store in airtight, light-resistant containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis/oxidation .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for this compound derivatives be resolved?

- Methodological Answer :

- Multi-Technique Validation : Cross-validate FT-IR, NMR, and X-ray data to confirm structural assignments .

- Computational Modeling : Compare experimental spectra with density functional theory (DFT)-simulated spectra (e.g., using Gaussian09) .

Q. What computational methods predict the reactivity of this compound in coordination complexes?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to analyze frontier molecular orbitals (HOMO/LUMO) for ligand-metal charge transfer .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., Cl···H contacts) in crystal structures .

Q. How do ethynyl and chloro substituents influence the coordination behavior of pyridine derivatives?

- Methodological Answer :

- Experimental Design : Synthesize Cu(II) or Co(II) complexes and analyze magnetic susceptibility (e.g., SQUID magnetometry) .

- EPR Spectroscopy : Study metal-ligand bonding via g-tensor anisotropy (e.g., axial symmetry for Cu(II)) .

Q. What strategies functionalize the ethynyl group in this compound for material synthesis?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.